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Compound of Interest

Compound Name: BMS-191011

Cat. No.: B7909879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-191011 and alternative compounds

in preclinical animal models of tinnitus. The information presented is intended to inform

research and development efforts in the field of auditory neuroscience and pharmacology. All

quantitative data is summarized for clear comparison, and detailed experimental

methodologies are provided.

Executive Summary
Tinnitus, the perception of sound without an external source, is a prevalent and often

debilitating condition with limited effective treatments. Preclinical research in animal models is

crucial for understanding the underlying pathophysiology and for the development of novel

therapeutics. This guide focuses on BMS-191011, a large-conductance calcium-activated

potassium (BK) channel opener, and compares its efficacy and mechanism of action with other

compounds, primarily KCNQ potassium channel openers, that have been investigated for the

treatment of tinnitus in animal models.

Comparative Analysis of Compounds
The following tables summarize the key characteristics and experimental findings for BMS-
191011 and selected alternative compounds.

Table 1: Compound Characteristics and Mechanism of Action
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Compound Target
Mechanism of
Action

Tinnitus
Model(s)

Animal
Model(s)

BMS-191011

Large-

conductance

Ca2+-activated

K+ (BK)

channels

Channel Opener
Salicylate-

induced
CBA Mice

Retigabine

(Ezogabine)

KCNQ2-5

potassium

channels

Channel Opener

Noise-induced,

Salicylate-

induced

Mice, Rats

SF0034 (RL-81)

KCNQ2/3

potassium

channels

Selective

Channel Opener
Noise-induced Mice

Maxipost
KCNQ2-5 and

BK channels
Channel Opener

Salicylate-

induced
Rats

Table 2: Comparison of Efficacy in Behavioral Models of Tinnitus
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Compound
Tinnitus
Induction

Behavioral
Assay

Key Findings
Quantitative
Data

BMS-191011

250 mg/kg

Sodium

Salicylate (i.p.)

Gap-Prepulse

Inhibition of

Acoustic Startle

(GPIAS)

Reduced

behavioral

manifestations of

tinnitus.[1][2]

Co-treatment

with BMS-

191011 returned

the salicylate-

induced

decrease in

%Gap PPI to

baseline levels in

the 12-20 kHz

frequency range.

[3]

Retigabine

116-dB SPL

noise exposure

for 45 min

GPIAS

Prevented the

development of

tinnitus when

administered

after noise

exposure.[4]

50% of noise-

exposed mice

developed

tinnitus, while

mice treated with

retigabine did

not.[4]

SF0034 (RL-81)

116 dB SPL

broadband noise

for 1h

Operant

conditioning

(movement in

response to

sound)

Significantly

reduced the

percentage of

mice with

behavioral

evidence of

tinnitus when

administered one

week after noise

exposure.[5][6]

Reduced the

percentage of

mice with

tinnitus.[5]

Maxipost Salicylate Conditioned lick

suppression

Suppressed

behavioral

evidence of

tinnitus.[7]

At 10 mg/kg,

completely

reversed

salicylate's
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suppression of

licks in quiet.[7]

Table 3: Comparison of Electrophysiological Effects

Compound Tinnitus Model Auditory Structure Key Findings

BMS-191011 Salicylate-induced Inferior Colliculus (IC)

Reversed salicylate-

suppressed

spontaneous neuronal

activity.[1][2][8]

Retigabine Noise-induced
Dorsal Cochlear

Nucleus (DCN)

Reduced spontaneous

firing rate of fusiform

cells.[9]

SF0034 (RL-81) Noise-induced
Dorsal Cochlear

Nucleus (DCN)

Prevents the reduction

in KCNQ2/3 channel

activity in fusiform

cells.[9]

Maxipost Salicylate-induced
Peripheral auditory

system

Prevented salicylate-

reduced compound

action potential

amplitudes at high

frequencies.[10][11]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

BMS-191011 Protocol
Animal Model: Young adult CBA mice.[1]

Tinnitus Induction: A single intraperitoneal (i.p.) injection of 250 mg/kg sodium salicylate

(SS).[1]
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Drug Administration: BMS-191011 was administered i.p. 1 hour prior to behavioral or

electrophysiological assessment.[1] For local application, it was applied directly over the

inferior colliculus.[1]

Behavioral Assessment (GPIAS): The acoustic startle response was measured in response

to a loud sound burst (startle-eliciting stimulus, SES). The prepulse inhibition was assessed

by presenting a 50 ms silent gap in a continuous background noise prior to the SES. A

reduction in the startle response indicates detection of the gap. Tinnitus is inferred when the

animal's startle response is not suppressed by the gap, suggesting the phantom sound "fills

in" the silence. The percent reduction in startle amplitude by the silent gap (%Gap PPI) was

calculated.[3]

Electrophysiological Assessment: Auditory Brainstem Responses (ABRs) were recorded to

assess the integrity of the auditory pathway. Spontaneous and sound-evoked neuronal

activity in the inferior colliculus was recorded using multi-electrode arrays.[1][8]

KCNQ Channel Opener (Retigabine/SF0034) Protocol
Animal Model: Mice.[4][9]

Tinnitus Induction: Unilateral exposure to a 116-decibel (dB) sound for 45 minutes[4] or 1

hour.[5]

Drug Administration: Retigabine was administered via i.p. injections 30 minutes into the

noise exposure and twice daily for the following five days.[4] SF0034 (RL-81) was

administered transiently one week after noise exposure.[5]

Behavioral Assessment (GPIAS and Operant Conditioning): GPIAS was performed as

described for BMS-191011.[4][9] For operant conditioning, mice were trained to move in

response to sound but remain still in silence. Tinnitus was identified if the mice moved during

silent periods.[5]

Electrophysiological Assessment: In vivo recordings of spontaneous firing rates of fusiform

cells in the dorsal cochlear nucleus (DCN) were conducted.[9]

Maxipost Protocol
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Animal Model: Rats.[7]

Tinnitus Induction: High doses of sodium salicylate.[7]

Drug Administration: Maxipost was administered to rats with behavioral evidence of

salicylate-induced tinnitus.[7]

Behavioral Assessment (Conditioned Lick Suppression): Rats were conditioned to drink

during quiet periods and to suppress drinking in the presence of sound. Tinnitus was

indicated by a suppression of licking in quiet, which was reversed by Maxipost.[7]

Electrophysiological Assessment: Compound Action Potentials (CAPs) were measured to

assess peripheral auditory function.[10]

Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described

in this guide.
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Caption: Signaling pathway of BMS-191011 in auditory neurons.
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Click to download full resolution via product page

Caption: Signaling pathway of KCNQ openers in DCN fusiform cells.
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Caption: General experimental workflow for tinnitus studies.

Conclusion
BMS-191011, a BK channel opener, demonstrates efficacy in reducing the behavioral

manifestations of salicylate-induced tinnitus in mice, primarily by reversing suppressed

spontaneous activity in the inferior colliculus. This mechanism of action, targeting a key central

auditory processing hub, distinguishes it from KCNQ channel openers like Retigabine and its

analogs, which have shown promise in preventing noise-induced tinnitus by modulating the

excitability of neurons in the dorsal cochlear nucleus. While both classes of compounds target

potassium channels to reduce neuronal hyperexcitability, their specific channel targets and

primary sites of action within the auditory pathway appear to differ. Further research is

warranted to fully elucidate the therapeutic potential of BMS-191011 and to compare its

efficacy in different tinnitus models, including noise-induced tinnitus, against that of KCNQ

channel modulators. These preclinical findings provide a strong rationale for continued
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investigation into potassium channel modulators as a promising therapeutic strategy for

tinnitus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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